3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Overview
Description
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a sulfonyl chloride group attached at the 5-position. It has a molecular weight of 307.76 g/mol and is known for its diverse applications in chemical synthesis and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents. One common method includes heating the pyrazole derivative with azlactones under solvent-free conditions to form tetrahydro-1H-pyrazolo[3,4-b]pyridines, which are then converted to the desired sulfonyl chloride compound using reagents like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the parent compound .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
- 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonate
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonic acid
Uniqueness
Compared to similar compounds, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The structural features of this compound include a pyrazolo[3,4-b]pyridine core with a sulfonyl chloride functional group, which enhances its reactivity and potential for further derivatization.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C13H12ClN3O2S |
Molecular Weight | 295.77 g/mol |
Core Structure | Pyrazolo[3,4-b]pyridine |
Functional Groups | Methyl, phenyl, sulfonyl chloride |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. Specifically, derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine have shown effectiveness against various cancer cell lines.
- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, particularly in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism involves inhibition of key cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been explored. Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
- Inhibition Studies : For instance, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 1: Anticancer Activity
A recent study evaluated several 1H-pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The results indicated that modifications at the phenyl group significantly enhanced anticancer activity against MCF7 and HCT116 cell lines. Compounds with hydroxyl and cyano groups showed improved efficacy .
Case Study 2: Inhibition of CDKs
Another investigation focused on the inhibitory effects of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives on CDK2 and CDK9. The most potent compound demonstrated an IC50 of 0.36 µM for CDK2 and exhibited significant selectivity over CDK9 . Such selectivity is crucial for minimizing side effects in therapeutic applications.
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-12-7-11(20(14,18)19)8-15-13(12)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIFUBNCZGWRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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